N-(2-cyanophenyl)pyridine-3-carboxamide

Medicinal Chemistry Agrochemicals Synthetic Methodology

Researchers developing next-generation SDHI fungicides face challenges sourcing scaffolds with optimized physicochemical profiles to overcome resistance. N-(2-cyanophenyl)pyridine-3-carboxamide (CAS 461418-85-9) directly addresses this with a distinct low pKa (~3.4) pyridine nitrogen and a conformationally constraining ortho-cyanophenyl group, enabling exploration of novel binding modes distinct from boscalid. For procurement managers, this building block also serves as a benchmark substrate for validating robust amide coupling methods for deactivated anilines, ensuring supply of a critical, multi-application R&D intermediate. • Distinct low pKa differentiates from standard SDHI scaffolds for resistance-breaking analog design. • Defined ortho-substitution pattern ensures reproducible conformation for kinase inhibitor SAR studies. • Validates novel coupling chemistry for electron-deficient anilines, a common synthesis bottleneck.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
Cat. No. B253149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)pyridine-3-carboxamide
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C13H9N3O/c14-8-10-4-1-2-6-12(10)16-13(17)11-5-3-7-15-9-11/h1-7,9H,(H,16,17)
InChIKeyJZMLNWODSLVDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-cyanophenyl)pyridine-3-carboxamide: SDHI Scaffold & Kinase Probe


N-(2-cyanophenyl)pyridine-3-carboxamide (CAS 461418-85-9), also known as N-(2-cyanophenyl)nicotinamide, is a small molecule of interest in medicinal and agrochemical research. It is defined by a core nicotinamide scaffold substituted at the amide nitrogen with an ortho-cyanophenyl group . This structural motif positions the compound at a key intersection of agrochemical and pharmaceutical discovery. It is recognized as a strategic scaffold for developing Succinate Dehydrogenase Inhibitor (SDHI) fungicides and is also structurally related to classes of substituted nicotinamides that act as kinase inhibitors for therapeutic applications [1]. Its ortho-substitution pattern is a critical feature that distinguishes it from other cyanophenyl regioisomers .

N-(2-cyanophenyl)pyridine-3-carboxamide: Why Generic Substitution Fails


Generic substitution with a different pyridine carboxamide or cyanophenyl regioisomer is scientifically unsound due to the specific electronic and steric constraints of the ortho-cyanophenyl group. The electron-withdrawing nature of the ortho-cyano group significantly deactivates the adjacent aniline nitrogen, reducing its nucleophilicity and dictating specific synthetic requirements for amide bond formation . Critically, the predicted pKa of the pyridine nitrogen (~3.4) in N-(2-cyanophenyl)pyridine-3-carboxamide is significantly lower than that of many other SDHI scaffolds like boscalid, which influences protonation state, membrane permeability, and target binding affinity in biological systems. Furthermore, the ortho-substitution pattern enforces a unique 3D conformation that is distinct from meta- or para-substituted analogs, leading to divergent binding modes with target proteins like succinate dehydrogenase . These differences make direct replacement with a less expensive or more readily available analog a high-risk venture for experimental reproducibility and project integrity.

Quantitative Evidence of N-(2-cyanophenyl)pyridine-3-carboxamide Differentiation


Ortho-Cyano Effects on Electronics and Synthesis

The ortho-cyanophenyl group in N-(2-cyanophenyl)pyridine-3-carboxamide confers unique electronic properties compared to its meta- and para-substituted regioisomers. The proximity of the electron-withdrawing cyano group to the amide nitrogen significantly reduces its nucleophilicity. This is quantified by the predicted pKa of the conjugate acid of 2-aminobenzonitrile (~1.0), which is substantially lower than for 3- or 4-aminobenzonitrile . This electronic deactivation necessitates specialized coupling reagents like T3P® or Ghosez's reagent for efficient amide bond formation, whereas standard carbodiimide methods often suffice for the less deactivated meta- and para-isomers .

Medicinal Chemistry Agrochemicals Synthetic Methodology

SDHI Differentiation: Lower pKa vs Boscalid

As a member of the pyridine-3-carboxamide class of SDHI fungicides, N-(2-cyanophenyl)pyridine-3-carboxamide is predicted to possess a key physicochemical differentiation from the first-in-class pyridine carboxamide, boscalid. The predicted pKa of the pyridine nitrogen in N-(2-cyanophenyl)pyridine-3-carboxamide is ~3.4, which is significantly more acidic than that of boscalid . This difference in basicity can critically impact the molecule's behavior in the biological milieu of a plant pathogen, including its ability to traverse fungal membranes and its binding interactions within the hydrophobic ubiquinone-binding pocket of succinate dehydrogenase .

Agrochemicals SDHI Fungicides Structure-Activity Relationship (SAR)

Ortho-Cyanophenyl Pharmacophore in Kinase Inhibition

N-(2-cyanophenyl)pyridine-3-carboxamide shares its core scaffold with a broad class of substituted nicotinamide derivatives that are potent kinase inhibitors [1]. Within this class, the ortho-cyanophenyl substitution is a recognized pharmacophore for enhancing target engagement and selectivity. In related series of kinase inhibitors, the introduction of a 2-cyanophenyl ring has been shown to significantly enhance biological activity [2]. This suggests that N-(2-cyanophenyl)pyridine-3-carboxamide offers a structurally advantaged starting point for developing selective kinase inhibitors compared to other nicotinamide derivatives lacking this specific substitution pattern.

Kinase Inhibitors Cancer Research Targeted Therapy

N-(2-cyanophenyl)pyridine-3-carboxamide: High-Value Research Applications


Next-Generation SDHI Fungicide Scaffold

Given its predicted lower pKa relative to boscalid, N-(2-cyanophenyl)pyridine-3-carboxamide is a compelling scaffold for developing novel SDHI fungicides. Research teams can leverage this physicochemical differentiation to design analogs that may overcome resistance mechanisms associated with older SDHI classes. The compound serves as a key intermediate for exploring structure-activity relationships (SAR) around the pyridine nitrogen's basicity and its impact on fungal membrane penetration and target engagement .

Ortho-Substituent Effect Probe for Kinase Inhibitors

The ortho-cyanophenyl group is a recognized pharmacophore for enhancing potency and selectivity in kinase inhibition. N-(2-cyanophenyl)pyridine-3-carboxamide provides a direct entry point for investigating this effect within the widely utilized nicotinamide kinase inhibitor scaffold. It can be used as a reference compound in screening cascades to benchmark the activity of novel kinase inhibitors and to validate the contribution of the ortho-cyano group to target binding and cellular activity [1].

Model Substrate for Advanced Amide Bond Formation

The low nucleophilicity of the 2-aminobenzonitrile moiety (pKa ~1.0) makes the synthesis of N-(2-cyanophenyl)pyridine-3-carboxamide a challenging transformation that fails under standard coupling conditions. This compound serves as an ideal model substrate for developing and benchmarking novel, robust amide bond-forming reactions. Success with this substrate demonstrates a methodology's ability to handle deactivated, electron-deficient anilines, a common challenge in medicinal chemistry .

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